Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position and an aminomethyl group at the 2-position of the benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole core. The introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde and a secondary amine are used. The methyl ester group is usually introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also emphasized to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzodiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar structure but lacks the aminomethyl and methyl ester groups.
Methyl 2-(aminomethyl)-1H-benzimidazole-5-carboxylate: Similar but with a benzimidazole core instead of benzodiazole.
2-Aminomethylbenzimidazole: Lacks the ester group.
Uniqueness
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate is unique due to the presence of both the aminomethyl and methyl ester groups, which confer specific chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.
The primary mechanism of action for this compound involves its interaction with the microtubule network within cells, acting as a Microtubule Targeting Agent (MTA) . This interaction disrupts mitotic spindle assembly, leading to cell cycle arrest and subsequent cell death through mitotic arrest. The compound's polar imidazole ring enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
This compound exhibits various biochemical properties that influence its biological activity:
- Cellular Effects : The compound affects cellular processes such as signaling pathways and gene expression, inhibiting cancer cell growth and proliferation. It has been shown to regulate key signaling pathways involved in tumorigenesis.
- Molecular Interactions : At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This includes interactions with microtubule-associated proteins that are critical for maintaining cellular structure and function.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines:
Cell Line | GI50 (μM) | Effect |
---|---|---|
CCRF-CEM (Leukemia) | 8.2 | Moderate inhibition |
HeLa (Cervical Cancer) | 15.6 | Significant growth inhibition |
MCF-7 (Breast Cancer) | 20.4 | Moderate resistance observed |
Raji (Lymphoma) | 4.3 | Strong inhibitory effect |
The results indicate varying degrees of sensitivity among different cancer cell lines, with leukemia cells showing higher susceptibility compared to carcinoma cells .
Case Studies
- In Vivo Studies : Animal model studies demonstrated that lower doses of the compound effectively inhibited tumor growth without significant toxicity, while higher doses resulted in adverse effects. This highlights the importance of dosage optimization in therapeutic applications.
- Stability and Degradation : Laboratory assessments revealed that this compound remains stable under room temperature conditions, suggesting potential for long-term storage and use in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility due to its polar nature, which is expected to enhance its bioavailability in biological systems. Studies suggest that the compound can be effectively absorbed when administered, making it suitable for further development as a therapeutic agent.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
AUEMDNRMEUJMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CN |
Origin of Product |
United States |
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